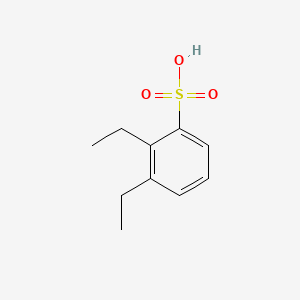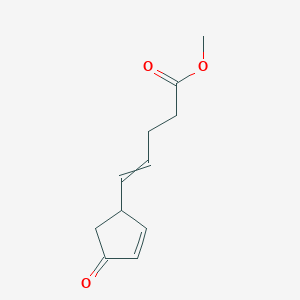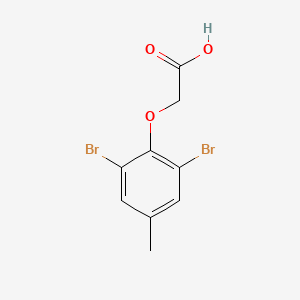
(2,6-Dibromo-4-methylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dibromo-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H8Br2O3 It is a derivative of phenoxyacetic acid, characterized by the presence of two bromine atoms and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-methylphenoxy)acetic acid typically involves the bromination of 4-methylphenoxyacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
(2,6-Dibromo-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 4-methylphenoxyacetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methylphenoxyacetic acid.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
科学的研究の応用
(2,6-Dibromo-4-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2,6-Dibromo-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the phenoxyacetic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features but different halogen atoms.
(2,4-Dichlorophenoxy)acetic acid (2,4-D): Another herbicide with similar phenoxyacetic acid structure but different substitution pattern.
Uniqueness
(2,6-Dibromo-4-methylphenoxy)acetic acid is unique due to the presence of bromine atoms at the 2 and 6 positions, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern can lead to different reactivity and interactions compared to other phenoxyacetic acid derivatives.
特性
CAS番号 |
38206-97-2 |
|---|---|
分子式 |
C9H8Br2O3 |
分子量 |
323.97 g/mol |
IUPAC名 |
2-(2,6-dibromo-4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Br2O3/c1-5-2-6(10)9(7(11)3-5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
HSAWQOYEJFEMOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




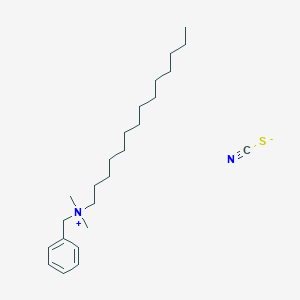


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)

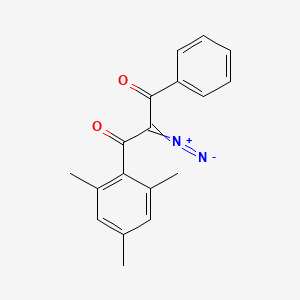

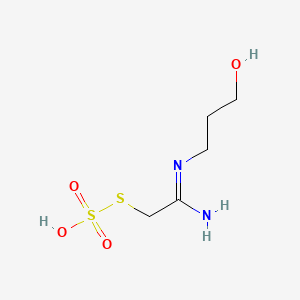
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
